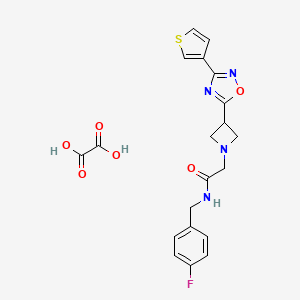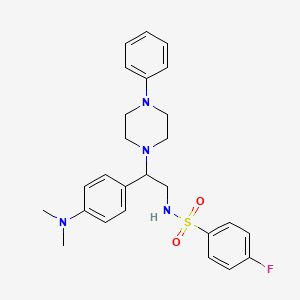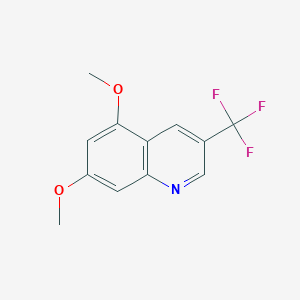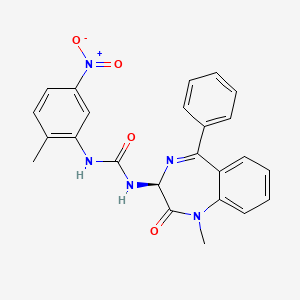
N-(4-Methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MOB-015 or PACC-015 and is a member of the butenamide family of compounds. MOB-015 has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of MOB-015 involves the inhibition of the biosynthesis of ergosterol, a key component of fungal cell membranes. MOB-015 binds to and inhibits the activity of squalene epoxidase, an enzyme that is involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic intermediates that disrupt the integrity of the fungal cell membrane, leading to its death.
Biochemical and Physiological Effects
MOB-015 has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new antifungal drugs. This compound has been shown to be effective against a wide range of fungal strains, including those that are resistant to existing antifungal drugs. MOB-015 has also been found to exhibit good activity against biofilms, which are a major cause of recurrent fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
MOB-015 has several advantages for use in lab experiments. It has a well-defined chemical structure and can be synthesized in large quantities with high purity. MOB-015 also exhibits good solubility in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using MOB-015 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on MOB-015. One area of focus is the development of new antifungal drugs based on the structure of MOB-015. This could involve the synthesis of analogs with improved activity and pharmacokinetic properties. Another area of focus is the study of the mechanism of action of MOB-015 in more detail, which could lead to the discovery of new targets for antifungal therapy. Additionally, the use of MOB-015 in combination with existing antifungal drugs could be explored as a way to overcome drug resistance and improve treatment outcomes.
Méthodes De Synthèse
The synthesis of MOB-015 involves a multistep process that starts with the reaction of 4-methylcyclohexylamine with 2-bromoacetaldehyde diethyl acetal. This reaction yields a key intermediate that is then subjected to a series of reactions involving various reagents such as lithium diisopropylamide and but-2-ynoic acid. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
MOB-015 has been extensively studied for its potential applications in the treatment of fungal infections. This compound has been found to exhibit potent antifungal activity against a wide range of fungal strains, including those that are resistant to existing antifungal drugs. MOB-015 has been shown to inhibit the growth of fungi by disrupting their cell membranes, which leads to their death.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-5-16(18)17(12-15-6-4-11-19-15)14-9-7-13(2)8-10-14/h13-15H,4,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTYZKBMQNBPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CCCO1)C2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2665210.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)



![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)
![1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2665224.png)




